REACTION_CXSMILES
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C([Li])CCC.Br[C:7]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[CH:9][C:8]=1[CH3:15].[B:16](OC)([O:19]C)[O:17]C>O1CCCC1>[F:14][C:10]1[C:11]([F:13])=[CH:12][C:7]([B:16]([OH:19])[OH:17])=[C:8]([CH3:15])[CH:9]=1
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Name
|
|
Quantity
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4.6 mL
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Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
2 g
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Type
|
reactant
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Smiles
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BrC1=C(C=C(C(=C1)F)F)C
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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B(OC)(OC)OC
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Name
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|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
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Details
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The reaction mixture is stirred for another hour at the same temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched
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Type
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EXTRACTION
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Details
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The resulting mixture is extracted with ethyl acetate(3×)
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Type
|
WASH
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Details
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The combined organic layer is washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C=C1F)B(O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |